Lipophilicity (Octanol-Water logP) Differentiation: 4-tert-Butoxybenzylamine vs. 4-Methoxy, 4-Ethoxy, 4-Methyl, and Unsubstituted Benzylamine
4-tert-Butoxybenzylamine exhibits an ACD/LogP of 2.23 (XLogP3 1.7 [1]; other sources report 3.02 ). This is 1.08–1.13 log units higher than benzylamine (XLogP 1.10 [2]) and 4-methoxybenzylamine (LogP 1.15 ), 0.84 log units above 4-methylbenzylamine (logP 1.39 [3]), and 0.69 log units above 4-ethoxybenzylamine (LogP 1.54 ). The >0.7 log unit elevation translates to a >5-fold increase in octanol-water partition coefficient, implying substantially higher membrane permeability potential.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP 2.23 (ChemSpider); XLogP3 1.7 (PubChem); LogP 3.02290 (ChemSrc) |
| Comparator Or Baseline | Benzylamine: XLogP 1.10; 4-Methylbenzylamine: logP 1.39; 4-Methoxybenzylamine: LogP 1.15; 4-Ethoxybenzylamine: LogP 1.54 |
| Quantified Difference | ΔlogP = +0.69 to +1.13 vs comparators (5–13× higher P) |
| Conditions | Predicted/calculated logP values from ACD/Labs, XLogP3, and ChemSrc; experimental logP not available for target |
Why This Matters
A >0.7 logP difference changes predicted membrane permeability by >5-fold, directly affecting pharmacokinetic profile and target engagement in cell-based assays, making analog substitution quantitatively inappropriate.
- [1] PubChem. 4-tert-Butoxybenzylamine, XLogP3-AA 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/3020083 View Source
- [2] Plantaedb. Benzylamine, XlogP 1.10. https://plantaedb.com/compounds/benzylamine View Source
- [3] HMDB. 4-Methylbenzylamine, logP 1.39. https://hmdb.ca/metabolites/HMDB0012494 View Source
